2-Mercaptobenzothiazole
2-Mercaptobenzothiazole
2-mercaptobenzothiazole is a pale yellow to tan crystalline powder with a disagreeable odor. (NTP, 1992)
2(3H)-Benzothiazolethione, also known as captax or 2-mercaptobenzothiazole, belongs to the class of organic compounds known as benzothiazoles. These are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom and one sulfur atom). 2(3H)-Benzothiazolethione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2(3H)-benzothiazolethione is primarily located in the cytoplasm. 2(3H)-Benzothiazolethione can be converted into dibenzothiazol-2-yl disulfide and tyrphostin ag 825. Outside of the human body, 2(3H)-benzothiazolethione can be found in fruits. This makes 2(3H)-benzothiazolethione a potential biomarker for the consumption of this food product. 2(3H)-Benzothiazolethione is a potentially toxic compound.
1,3-benzothiazole-2-thiol is 1,3-Benzothiazole substituted at the 2-position with a sulfanyl group. It has a role as a carcinogenic agent and a metabolite. It is a member of benzothiazoles and an aryl thiol.
2(3H)-Benzothiazolethione, also known as captax or 2-mercaptobenzothiazole, belongs to the class of organic compounds known as benzothiazoles. These are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom and one sulfur atom). 2(3H)-Benzothiazolethione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2(3H)-benzothiazolethione is primarily located in the cytoplasm. 2(3H)-Benzothiazolethione can be converted into dibenzothiazol-2-yl disulfide and tyrphostin ag 825. Outside of the human body, 2(3H)-benzothiazolethione can be found in fruits. This makes 2(3H)-benzothiazolethione a potential biomarker for the consumption of this food product. 2(3H)-Benzothiazolethione is a potentially toxic compound.
1,3-benzothiazole-2-thiol is 1,3-Benzothiazole substituted at the 2-position with a sulfanyl group. It has a role as a carcinogenic agent and a metabolite. It is a member of benzothiazoles and an aryl thiol.
Brand Name:
Vulcanchem
CAS No.:
118090-09-8
VCID:
VC20841396
InChI:
InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
SMILES:
C1=CC=C2C(=C1)NC(=S)S2
Molecular Formula:
C7H5NS2
C6H4SNCSH
C7H5NS2
C6H4SNCSH
C7H5NS2
Molecular Weight:
167.3 g/mol
2-Mercaptobenzothiazole
CAS No.: 118090-09-8
Cat. No.: VC20841396
Molecular Formula: C7H5NS2
C6H4SNCSH
C7H5NS2
Molecular Weight: 167.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-mercaptobenzothiazole is a pale yellow to tan crystalline powder with a disagreeable odor. (NTP, 1992) 2(3H)-Benzothiazolethione, also known as captax or 2-mercaptobenzothiazole, belongs to the class of organic compounds known as benzothiazoles. These are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom and one sulfur atom). 2(3H)-Benzothiazolethione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2(3H)-benzothiazolethione is primarily located in the cytoplasm. 2(3H)-Benzothiazolethione can be converted into dibenzothiazol-2-yl disulfide and tyrphostin ag 825. Outside of the human body, 2(3H)-benzothiazolethione can be found in fruits. This makes 2(3H)-benzothiazolethione a potential biomarker for the consumption of this food product. 2(3H)-Benzothiazolethione is a potentially toxic compound. 1,3-benzothiazole-2-thiol is 1,3-Benzothiazole substituted at the 2-position with a sulfanyl group. It has a role as a carcinogenic agent and a metabolite. It is a member of benzothiazoles and an aryl thiol. |
|---|---|
| CAS No. | 118090-09-8 |
| Molecular Formula | C7H5NS2 C6H4SNCSH C7H5NS2 |
| Molecular Weight | 167.3 g/mol |
| IUPAC Name | 3H-1,3-benzothiazole-2-thione |
| Standard InChI | InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) |
| Standard InChI Key | YXIWHUQXZSMYRE-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)S |
| SMILES | C1=CC=C2C(=C1)NC(=S)S2 |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=S)S2 |
| Boiling Point | Decomposes (NTP, 1992) Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions. |
| Colorform | Pale, yellow monoclinic needles or leaflets Yellowish powder Pale yellow monoclinic needles from alcohol or methanol Cream to light yellow solid |
| Flash Point | 392 °F (NTP, 1992) 243 °C |
| Melting Point | 351 to 358 °F (NTP, 1992) 181.0 °C 180.2-181.7 °C 177-179°C 180-182 °C |
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